2-(4-Isobutyrylphenyl)propane

Descripción general

Descripción

2-(4-Isobutyrylphenyl)propane is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . It is a derivative of ibuprofen and is categorized under non-steroidal anti-inflammatory drugs (NSAIDs) . This compound is primarily used as a reference material in pharmaceutical research and quality control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutyrylphenyl)propane typically involves the Friedel-Crafts acylation of isobutyryl chloride with 4-isobutylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The benzylic position undergoes nucleophilic substitution under phase-transfer catalysis. For example:

-

Reaction with NaCN in aqueous NaOH (80°C, 4.5 hrs) produces 2-(4-isobutylphenyl)propionitrile in >95% yield .

-

Methylation with CH₃Cl (35°C, 0.95 mol equivalent) yields mono- and dimethylated nitriles, with selectivity dependent on catalyst loading :

| Alkylating Agent | Catalyst (% w/w) | Monoalkylated Product (%) | Dialkylated Byproduct (%) |

|---|---|---|---|

| CH₃Cl | 1% | 72 | 18 |

| CH₃Cl | 10% | 68 | 22 |

Hydrolysis Reactions

The nitrile group converts to carboxylic acid under acidic or enzymatic conditions:

-

Acidic Hydrolysis : Refluxing with H₂SO₄/H₂O (8 hrs) yields 2-(4-isobutylphenyl)propionic acid (ibuprofen) in >99.5% purity after recrystallization .

-

Enzymatic Hydrolysis : Microbial action (e.g., Bacillus subtilis) produces ibuprofen amide intermediates, which further hydrolyze to ibuprofen.

Alkylation and Acylation

The propane chain participates in Friedel-Crafts and Grignard reactions:

-

Friedel-Crafts Acylation : Reacting isobutylbenzene with acetyl chloride/AlCl₃ forms 1-(4-isobutylphenyl)ethanone, a precursor to ibuprofen .

-

Grignard Reaction : Treatment with CH₃MgCl followed by CO₂ yields 2-(4-isobutylphenyl)propanoic acid .

Condensation Reactions

The carboxylic acid derivative forms hydrazides and Schiff bases:

-

Hydrazide Formation : Reacting ethyl 2-(4-isobutylphenyl)propanoate with hydrazine hydrate produces 2-(4-isobutylphenyl)propanehydrazide (87% yield) .

-

Schiff Base Synthesis : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) yields derivatives with anti-inflammatory activity :

| Aldehyde | Product Yield (%) | COX-2 Inhibition (IC₅₀, µM) |

|---|---|---|

| 4-Methoxybenzaldehyde | 64 | 22.4 |

| Salicylaldehyde | 67 | 14.1 |

Metabolic Reactions

In vivo, cytochrome P450 enzymes (CYP2C9, CYP2C19) oxidize the isobutyl chain to hydroxyl and carboxyl metabolites :

-

Phase I : Hydroxylation at C2/C3 positions → 2-hydroxyibuprofen (major) and 3-hydroxyibuprofen (minor).

-

Phase II : Glucuronidation of hydroxyl metabolites → water-soluble conjugates excreted renally .

Coordination Chemistry

The propanoic acid moiety binds transition metals, forming complexes with enhanced bioactivity:

-

Copper Complex : [Cu(C₁₃H₁₇O₂)₂] exhibits −9.51 kcal/mol binding energy to COX-2 (vs. −5.38 kcal/mol for ibuprofen) .

-

Gadolinium Complex : Octahedral geometry improves anti-inflammatory efficacy (IC₅₀ = 13.0 µg/mL) .

Molecular Docking Insights

Derivatives show superior COX-2 binding vs. ibuprofen :

| Compound | Binding Energy (kcal/mol) | Interaction Residues |

|---|---|---|

| Ibuprofen | −5.38 | Arg120, Tyr355 |

| Gd Complex | −10.04 | Val349, Leu352, Trp387 |

| Cu Complex | −9.51 | Leu359, Phe357, Val523 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2-(4-Isobutyrylphenyl)propane is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. Its derivatives have been studied for potential anticancer properties.

Anticancer Research

Recent studies have indicated that derivatives of 2-(4-isobutyrylphenyl)propanoic acid can be synthesized to yield compounds with significant anticancer activity. For instance, researchers have developed N-substituted 1,2,4-triazole derivatives from this compound, which showed promising results against liver cancer cell lines (HepG2) in vitro. The synthesis involved ultrasound-assisted techniques that enhanced yield and reaction rates compared to traditional methods .

Synthetic Methodologies

The compound serves as a valuable building block in organic synthesis. Its versatility allows for the development of various derivatives through different chemical transformations.

Synthesis of Derivatives

- Ultrasound-Assisted Synthesis : The use of ultrasound has been demonstrated to facilitate the synthesis of acetamide derivatives from 2-(4-isobutyrylphenyl)propanoic acid efficiently. This method not only accelerates the reaction but also improves yields significantly .

- Chemical Derivatization : The compound can undergo various chemical modifications to create derivatives with enhanced biological activities or altered pharmacokinetic properties. For example, cyclization reactions can lead to the formation of triazole-based compounds that exhibit improved anticancer effects .

Pharmaceutical Reference Standards

In pharmaceutical research and quality control, this compound is utilized as a reference standard for impurity profiling and analytical testing of NSAIDs like ibuprofen.

Quality Control in Pharmaceuticals

- Impurity Reference Material : The compound is categorized as an impurity reference material for ibuprofen and related compounds, aiding in the development and validation of analytical methods such as HPLC (High-Performance Liquid Chromatography). This ensures the quality and safety of pharmaceutical products .

- Analytical Chemistry Applications : It serves as a standard for calibrating instruments and validating methods used in the detection of impurities in drug formulations, thereby supporting regulatory compliance .

Mecanismo De Acción

The mechanism of action of 2-(4-Isobutyrylphenyl)propane involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparación Con Compuestos Similares

Similar Compounds

Ibuprofen: A widely used NSAID with similar anti-inflammatory properties.

Naproxen: Another NSAID with a longer duration of action compared to ibuprofen.

Ketoprofen: Known for its potent anti-inflammatory and analgesic effects.

Uniqueness

2-(4-Isobutyrylphenyl)propane is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties . These modifications can influence its solubility, absorption, and overall efficacy compared to other NSAIDs .

Actividad Biológica

2-(4-Isobutyrylphenyl)propane, also known as a derivative of ibuprofen, has garnered attention for its potential biological activities. This compound is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), and exhibits various pharmacological properties. This article synthesizes available research findings on the biological activity of this compound, including synthesis methods, biological assays, and case studies.

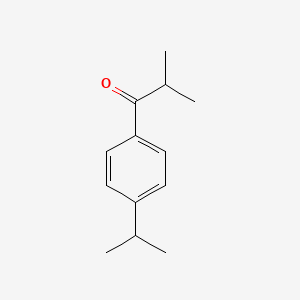

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

The compound features an isobutyryl group attached to a phenyl ring, contributing to its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of isobutylphenyl derivatives with propanoic acid derivatives. Common methods include:

- Refluxing with Hydrazine : The compound can be synthesized by refluxing 2-(4-isobutylphenyl)propanoic acid with hydrazine hydrate in methanol, yielding this compound hydrazide as an intermediate .

- Esterification : Fischer esterification techniques have been employed to produce esters of the compound, enhancing its solubility and bioavailability for biological assays .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Similar to ibuprofen, this compound has shown significant anti-inflammatory effects in various in vitro and in vivo studies. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Analgesic Properties : The compound has been evaluated for its analgesic properties. Studies suggest that it effectively reduces pain in animal models comparable to traditional NSAIDs .

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress .

Case Studies and Research Findings

Pharmacological Characterization

Pharmacological studies have employed various assays to evaluate the efficacy of this compound:

- Docking Studies : Molecular docking simulations have indicated strong binding affinities to COX enzymes, supporting its mechanism of action as an anti-inflammatory agent .

- Toxicological Assessments : Toxicity studies have shown low toxicity levels at therapeutic doses, making it a promising candidate for further development .

Propiedades

IUPAC Name |

2-methyl-1-(4-propan-2-ylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOFMRLNOMBWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401233 | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72846-62-9 | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.